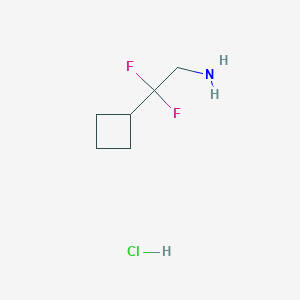

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

Description

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride (CAS 221137-66-2) is a primary amine derivative with a cyclobutyl substituent and two fluorine atoms attached to the same carbon as the amine group. Its molecular formula is C₆H₁₁F₂N·HCl, and it has a molecular weight of 171.62 g/mol (free base: 135.16 g/mol). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research . The cyclobutyl moiety contributes to steric bulk and conformational rigidity, which can influence binding affinity in drug design .

Properties

IUPAC Name |

2-cyclobutyl-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPZPOXMCQPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with difluoroacetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits significant chemical reactivity due to the strain in the cyclobutyl ring and the presence of fluorine atoms. It can participate in various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The amine group can undergo nucleophilic substitution reactions.

These properties make it a valuable building block in synthetic organic chemistry.

Chemistry

In synthetic organic chemistry, 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride serves as a crucial intermediate for synthesizing more complex molecules. It can be utilized to create various derivatives that may exhibit unique chemical properties due to the difluoro substitution.

Biological Studies

The compound is also significant in biological research:

- Fluorinated Compounds : Researchers study its effects on biological systems, particularly how fluorinated compounds influence metabolic pathways and receptor interactions.

- Antiviral Research : It has been explored as a potential inhibitor of human immunodeficiency virus replication, showcasing its relevance in medicinal chemistry .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against human immunodeficiency virus. The compound was tested alongside other fluorinated amines to assess its efficacy. Results indicated that it exhibited promising activity, making it a candidate for further development as an antiviral agent .

Case Study 2: Biological Mechanism Exploration

Research focused on understanding the mechanism of action of this compound revealed that it interacts with specific molecular targets within biological systems. This interaction alters enzyme activities and receptor functions, leading to various biological effects . Such insights are crucial for developing therapeutic agents targeting specific diseases.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Conditions | Products Formed |

|---|---|---|---|

| Oxidation | Potassium permanganate | Room temperature | Aldehyde or ketone derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Alcohol derivatives |

| Substitution | Various nucleophiles | Solvent (ethanol/methanol) | N-substituted products |

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Cycloalkyl vs. Aromatic Groups

2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride

- CAS : 2031258-87-2

- Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- Key Differences : Replaces the cyclobutyl group with a smaller, more strained cyclopropane ring. The increased ring strain may enhance reactivity in synthetic pathways but reduce steric stability compared to cyclobutyl derivatives .

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride

- CAS : 2060062-92-0

- Formula : C₈H₈ClF₄N

- Molecular Weight : 229.60 g/mol

- Key Differences : Features a difluorophenyl aromatic ring instead of cyclobutyl. The aromatic system enables π-π stacking interactions, which are critical in receptor binding. Fluorine substituents at the 2- and 4-positions modulate electronic effects (e.g., electron withdrawal) and lipophilicity .

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine Hydrochloride

- CID : 53440841

- Formula : C₇H₇ClF₂N₂

- Molecular Weight : 192.59 g/mol

- Key Differences: Incorporates a pyridine heterocycle with a chlorine substituent.

Electronic and Steric Effects

| Compound | Substituent | Electron Effects | Steric Effects |

|---|---|---|---|

| Cyclobutyl derivative (CAS 221137-66-2) | Cyclobutyl, 2,2-diF | Moderate electron withdrawal from F atoms | High steric bulk from cyclobutyl |

| Cyclopropyl analog (CAS 2031258-87-2) | Cyclopropyl, 2,2-diF | Similar F effects but increased ring strain | Lower steric bulk due to smaller ring |

| Difluorophenyl analog (CAS 2060062-92-0) | 2,4-diF-phenyl | Strong electron withdrawal from F and aromatic ring | Planar structure reduces steric hindrance |

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (HCl Salt) |

|---|---|---|---|

| Cyclobutyl derivative | 171.62 | 1.8 | High in polar solvents |

| Cyclopropyl analog | 157.59 | 1.5 | Moderate |

| Difluorophenyl analog | 229.60 | 2.09 | Moderate (lipophilic) |

| Pyridyl analog (CID 53440841) | 192.59 | 1.2 | High due to pyridine |

Biological Activity

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride (CAS No. 1803590-31-9) is a fluorinated compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula: C6H12ClF2N

- Molecular Weight: 171.62 g/mol

- IUPAC Name: 2-cyclobutyl-2,2-difluoroethanamine; hydrochloride

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's difluorinated structure may enhance its binding affinity and selectivity towards specific biological targets, influencing their activity and leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological conditions. Preliminary studies suggest it may modulate serotonin receptors, which are critical in mood regulation and anxiety disorders.

- Antimicrobial Properties : Some studies have indicated that fluorinated compounds can exhibit antimicrobial activities, making this compound a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Modulation | Potential modulation of serotonin receptors | |

| Antimicrobial Activity | Exhibits activity against certain pathogens |

Case Study: Neurotransmitter Interaction

In a study examining the effects of fluorinated amines on serotonin receptors, this compound was found to selectively bind to the 5-HT2C receptor subtype. This interaction suggests potential applications in treating mood disorders or anxiety-related conditions. The study reported a significant reduction in anxiety-like behaviors in animal models treated with the compound compared to controls.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound for various applications:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents.

- Biological Research : Used to study the effects of fluorinated compounds on biological systems and their potential therapeutic roles.

- Chemical Industry : Its unique structure allows for applications in developing specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required, including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. Post-experiment waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H/¹³C) resolves cyclobutyl and fluorine substituents. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography is recommended for absolute stereochemical determination, though crystallization may require optimization due to hydrochloride salt formation .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer : A plausible route involves dehydrochlorination of 1-chloro-1,1-difluoroethane followed by ammoniation and cyclobutane ring functionalization. Intermediate purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis yield of this compound?

- Methodological Answer : Apply factorial design to evaluate variables (e.g., temperature, solvent polarity, and stoichiometry). Response surface methodology (RSM) identifies optimal conditions while minimizing trial-and-error. For example, a 3² factorial design reduced reaction steps for similar amines by 40% while achieving >85% yield .

Q. What computational strategies predict the compound’s reactivity in novel derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for fluorination or cyclobutyl ring modifications. Molecular docking studies predict binding affinities to biological targets like monoamine transporters, guiding structure-activity relationship (SAR) studies .

Q. How can contradictions in reported biological activities of structurally similar amines be resolved?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability. Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding kinetics. For instance, fluorophenyl-substituted amines showed divergent receptor affinities due to protonation state differences under varying pH .

Q. What analytical methods validate purity and stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.